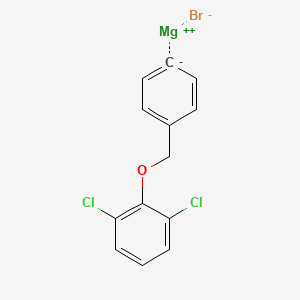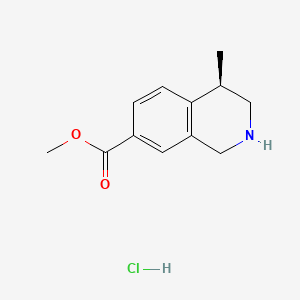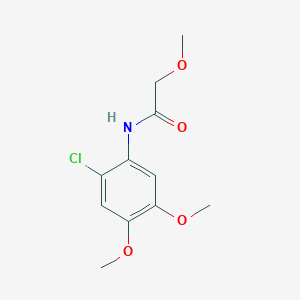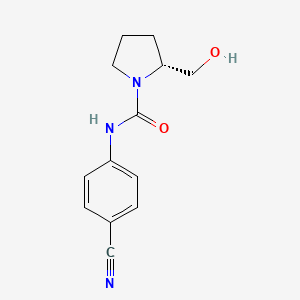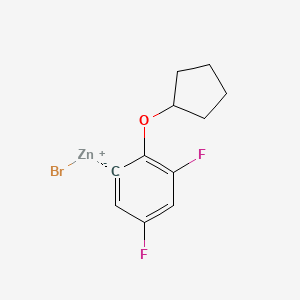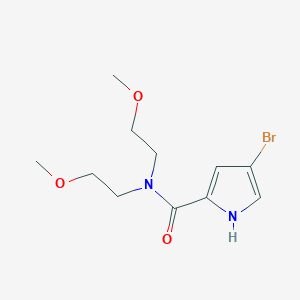
4-bromo-N,N-bis(2-methoxyethyl)-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N,N-bis(2-methoxyethyl)-1H-pyrrole-2-carboxamide is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a bromine atom at the 4-position of the pyrrole ring and two methoxyethyl groups attached to the nitrogen atom The carboxamide group is located at the 2-position of the pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N,N-bis(2-methoxyethyl)-1H-pyrrole-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-bromo-1H-pyrrole.
N-alkylation: The 4-bromo-1H-pyrrole undergoes N-alkylation with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate to form N,N-bis(2-methoxyethyl)-4-bromo-1H-pyrrole.
Carboxamide Formation: The final step involves the introduction of the carboxamide group at the 2-position of the pyrrole ring. This can be achieved by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-N,N-bis(2-methoxyethyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrole ring and the methoxyethyl groups.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products with the bromine atom replaced by the nucleophile.
Oxidation: Oxidized derivatives of the pyrrole ring or methoxyethyl groups.
Reduction: Reduced derivatives of the pyrrole ring or methoxyethyl groups.
Hydrolysis: Corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
4-bromo-N,N-bis(2-methoxyethyl)-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-bromo-N,N-bis(2-methoxyethyl)-1H-pyrrole-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions with the molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-1H-pyrrole-2-carboxamide: Lacks the methoxyethyl groups, which may affect its solubility and reactivity.
N,N-bis(2-methoxyethyl)-1H-pyrrole-2-carboxamide: Lacks the bromine atom, which may influence its chemical reactivity and biological activity.
4-bromo-N,N-dimethyl-1H-pyrrole-2-carboxamide: Contains dimethyl groups instead of methoxyethyl groups, which may alter its physical and chemical properties.
Uniqueness
4-bromo-N,N-bis(2-methoxyethyl)-1H-pyrrole-2-carboxamide is unique due to the presence of both the bromine atom and the methoxyethyl groups. These functional groups confer specific chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H17BrN2O3 |
|---|---|
Peso molecular |
305.17 g/mol |
Nombre IUPAC |
4-bromo-N,N-bis(2-methoxyethyl)-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C11H17BrN2O3/c1-16-5-3-14(4-6-17-2)11(15)10-7-9(12)8-13-10/h7-8,13H,3-6H2,1-2H3 |
Clave InChI |
AFRPBUHJUSRSRT-UHFFFAOYSA-N |
SMILES canónico |
COCCN(CCOC)C(=O)C1=CC(=CN1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



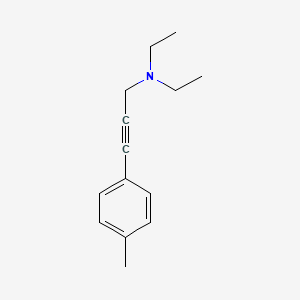
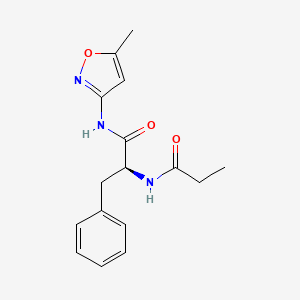
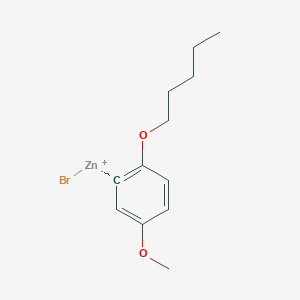
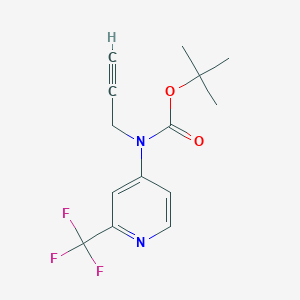
![(3aR,5R,6S,6aR)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14893383.png)
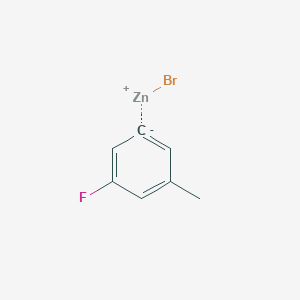
![2-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B14893400.png)
![((3aR,6R,6aS)-2,5-Dibenzylhexahydro-2H-pyrrolo[3,4-d]isoxazol-6-yl)methanamine](/img/structure/B14893402.png)
